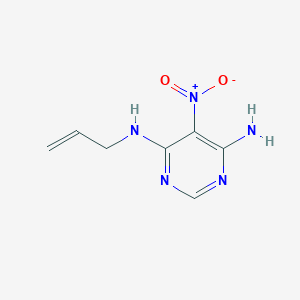![molecular formula C10H10N2O3S2 B6582682 4-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanoic acid CAS No. 688339-59-5](/img/structure/B6582682.png)
4-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanoic acid” belongs to a class of organic compounds known as thienopyrimidines . Thienopyrimidines are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms). The compound also contains a butanoic acid group attached to the fused ring system .作用機序
The mechanism of action of 4-OSBTPA is not yet fully understood. However, it is thought to interact with proteins by forming a covalent bond between the sulfur atom in the molecule and the amino acid residues of the protein. This interaction allows 4-OSBTPA to bind to and alter the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-OSBTPA have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 4-OSBTPA may be useful for the treatment of neurological disorders such as Alzheimer’s disease.
実験室実験の利点と制限
4-OSBTPA has several advantages for laboratory experiments. It is a small molecule that is easily synthesized and can be used in a variety of research applications. Additionally, it has been shown to be a useful tool for studying the structure and function of proteins, as well as for the development of new drugs and drug delivery systems.
However, 4-OSBTPA also has some limitations. It is not yet fully understood how it interacts with proteins, and its biochemical and physiological effects have not been extensively studied. Additionally, it has not been extensively tested in laboratory experiments, so its efficacy in these experiments is not yet known.
将来の方向性
There are several potential future directions for 4-OSBTPA research. One potential direction is to further study the mechanism of action of 4-OSBTPA and its biochemical and physiological effects. Additionally, further research could be done to determine the efficacy of 4-OSBTPA in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of 4-OSBTPA, such as its potential use in the treatment of neurological disorders.
合成法
4-OSBTPA can be synthesized through a simple two-step reaction. The first step involves the reaction of 4-bromo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl butanoic acid with sodium hydroxide to form 4-OSBTPA and sodium bromide. This reaction is carried out in aqueous solution at room temperature. The second step involves the reaction of 4-OSBTPA with sulfuric acid to form the desired product. This reaction is also carried out in aqueous solution at room temperature.
科学的研究の応用
4-OSBTPA has been studied for its potential applications in scientific research. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and drug discovery. In particular, 4-OSBTPA has been shown to be a useful tool for studying the structure and function of proteins, as well as for the development of new drugs and drug delivery systems.
特性
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c13-7(14)2-1-4-12-9(15)8-6(3-5-17-8)11-10(12)16/h3,5H,1-2,4H2,(H,11,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTUBSOYXNLENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)N(C2=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)
![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6582627.png)

![3-methyl-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6582640.png)
![5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B6582648.png)
![8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6582654.png)


![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6582690.png)
![4-amino-9-[(3-methoxyphenyl)methyl]-6-(3-methylphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B6582710.png)